(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone
Description
This compound features a benzofuro[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a furan ring, linked via a piperidin-4-yl group to a methanone bridge. The methanone bridge connects to a piperazin-1-yl group substituted with a 2-ethoxyphenyl moiety at the 4-position. The benzofuropyrimidine scaffold is notable for its planar structure, which may enhance DNA intercalation or kinase binding, while the 2-ethoxyphenyl group contributes steric and electronic effects that modulate receptor affinity and pharmacokinetics . The piperidine and piperazine moieties enhance solubility and enable conformational flexibility, critical for target engagement.
Properties
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3/c1-2-35-24-10-6-4-8-22(24)31-15-17-33(18-16-31)28(34)20-11-13-32(14-12-20)27-26-25(29-19-30-27)21-7-3-5-9-23(21)36-26/h3-10,19-20H,2,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQIDWMKRLQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone , identified by its CAS number 1112392-93-4, is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 490.0 g/mol. The compound features a benzofuro[3,2-d]pyrimidine core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1112392-93-4 |
| Molecular Formula | C27H28N5O2 |
| Molecular Weight | 490.0 g/mol |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The benzofuro[3,2-d]pyrimidine moiety is known to exhibit antiproliferative and anti-inflammatory effects. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
Anticancer Activity
Research indicates that compounds containing the benzofuro[3,2-d]pyrimidine structure often display significant anticancer properties. For instance, related piperidine derivatives have shown effectiveness against various cancer cell lines:
- Cell Lines Tested : Human breast cancer (MCF7), ovarian cancer (A2780), and colorectal cancer (HCT116).
- IC50 Values : The IC50 values for related compounds range from 7.9 µM to 92 µM, indicating potent anticancer activity.
Neuroprotective Effects
The piperidine component of the compound suggests potential neuroprotective properties. Studies have shown that similar piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions.
Antimicrobial Activity
Preliminary assessments indicate that compounds similar to (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone exhibit antimicrobial properties against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
Case Studies and Research Findings
-
Study on Anticancer Properties :
A study published in the Journal of Medicinal Chemistry evaluated several benzofuro[3,2-d]pyrimidine derivatives and found that those with piperidine substituents significantly inhibited tumor growth in xenograft models. The most potent derivative exhibited an IC50 value of 15 µM against MCF7 cells . -
Neuroprotective Mechanism Investigation :
In a study focusing on neuroprotection, researchers identified that a related piperidine compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease . -
Antimicrobial Evaluation :
A recent evaluation of various piperidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL for some derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro experiments have shown its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| COV318 (Ovarian) | Similar sensitivity |
| OVCAR-3 (Ovarian) | Similar sensitivity |
These findings suggest that the compound may serve as a promising candidate for the development of new anticancer therapies by targeting specific signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies evaluating its efficacy against both Gram-positive and Gram-negative bacteria have reported minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL. This antimicrobial activity highlights its potential use in developing new antibiotics or adjunctive therapies for infectious diseases .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exert anti-inflammatory effects by modulating inflammatory mediators. Such properties could be beneficial in treating chronic inflammatory conditions, although further research is necessary to elucidate the underlying mechanisms .
Case Studies
Several relevant studies have explored similar compounds within the same structural class, providing insights into their biological activity:
- Study on Benzoylpiperidine Derivatives : Highlighted the antiproliferative activity of benzoylpiperidine derivatives on various cancer cell lines, demonstrating IC50 values as low as 0.84 µM for some modified compounds .
- Antimicrobial Activity Assessment : Investigated a series of thiazolidinone derivatives revealing promising antimicrobial profiles against multiple bacterial strains, underscoring the potential for similar structures to exhibit significant biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key motifs, such as pyrimidine-derived cores, piperazine/piperidine linkers, and aryl substituents. Below is a comparative analysis of its closest analogs:
Core Heterocycle Variations
- Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (): These compounds replace the benzofuropyrimidine with a pyrido-pyrimidinone core.
- Thieno[3,2-d]pyrimidin-4(1H)-one Derivatives (): Substituting the benzofuropyrimidine with a thienopyrimidinone introduces a sulfur atom, altering electronic properties. The 4-fluorophenyl substituent in ’s compound may enhance metabolic stability compared to the 2-ethoxyphenyl group in the target compound .
Pyrazolo[3,4-d]pyrimidin-4-yloxy Derivatives ():
These analogs feature a pyrazole-fused pyrimidine core with a methanesulfonyl group. The sulfonyl group enhances solubility but may reduce membrane permeability relative to the target compound’s ethoxy group .
Piperazine/Piperidine Substituent Variations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound?
- Methodology :
- Use coupling reactions between benzofuropyrimidine and substituted piperidine/piperazine precursors. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) in solvents like CHCl₃/MeOH (3:1) under reflux, as demonstrated for structurally analogous benzoylpiperidine derivatives .
- Optimize reaction yields (typically 50–84%) by adjusting stoichiometry, reaction time (e.g., 24–48 hours), and purification via column chromatography with gradients like n-hexane/EtOAc .
Q. Which spectroscopic methods are critical for structural confirmation?
- Methodology :
- NMR : Analyze ¹H and ¹³C NMR spectra to confirm substituent integration and chemical environments. For example, benzofuropyrimidine protons typically resonate at δ 8.5–9.0 ppm, while piperazine protons appear at δ 2.5–3.5 ppm .
- HPLC : Use reverse-phase HPLC (C18 column, 254 nm detection) to assess purity (>95% peak area). Retention times vary by substituents; e.g., 11.351–13.959 minutes in analogous compounds .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., discrepancies ≤0.4% indicate purity) .
Q. How can researchers validate compound stability under experimental conditions?
- Methodology :
- Conduct accelerated stability studies in DMSO or aqueous buffers (pH 4–9) at 25–40°C for 7–14 days. Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can low yields in the piperidine-benzofuropyrimidine coupling step be addressed?
- Methodology :
- Catalyst Optimization : Replace EDC/HOBt with DCC/DMAP for sterically hindered substrates, improving yields from 50% to >75% in similar scaffolds .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hours at 80°C) to minimize side reactions .
Q. How to resolve discrepancies between theoretical and experimental elemental analysis data?
- Methodology :
- Purification : Use preparative HPLC or recrystallization (e.g., EtOAc/n-hexane) to remove impurities affecting C/H/N ratios. For example, elemental analysis discrepancies in analogous compounds were reduced from 0.6% to 0.1% after recrystallization .
- Alternative Techniques : Validate purity via high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What strategies improve aqueous solubility for in vivo studies?
- Methodology :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the piperazine nitrogen, as seen in derivatives with 4-hydroxyphenyl substituents .
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance solubility, leveraging logP data (predicted ~3.5 for this compound) .
Q. How to design analogs to explore structure-activity relationships (SAR)?
- Methodology :
- Substituent Variation : Replace the 2-ethoxyphenyl group with electron-withdrawing (e.g., 4-fluoro) or bulky (e.g., 4-cyclopropyl) groups to modulate receptor binding. Analogous compounds showed improved potency with 4-isopropylphenyl substituents .
- Bioisosteres : Substitute the benzofuropyrimidine core with quinazoline or thienopyrimidine to assess scaffold flexibility .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across similar derivatives?
- Methodology :
- Receptor Profiling : Use radioligand binding assays (e.g., Ki determinations) to confirm target selectivity. For example, benzoylpiperidine analogs showed varying affinities for serotonin vs. dopamine receptors due to minor structural differences .
- Metabolic Stability : Compare hepatic microsomal half-lives (e.g., human vs. rat) to explain species-specific activity discrepancies .
Tables of Key Data
| Parameter | Example Values | Source |
|---|---|---|
| HPLC Retention Time | 11.559–13.959 minutes (254 nm) | |
| Elemental Analysis (C%) | Calc: 72.09%; Found: 72.10% | |
| Typical Yield | 56–84% (coupling reactions) | |
| logP (Predicted) | ~3.5 (OpenEye Toolkits) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
